DIMETHOXYAPIGENINIDIN, 5,7-(SH)
Description
DIMETHOXYAPIGENINIDIN, 5,7-(SH) (CAS: 161773-50-8) is a methoxylated apigeninidin derivative, classified as a flavonoid. It is widely utilized as a reference standard in pharmacological assays, including immunofluorescence, cancer stem cell research, and content determination . The compound exhibits a purity of ≥96%–98% (HPLC) and is supplied by authoritative manufacturers such as USP, LGC, and ChromaDex in varying quantities (10 mg–1 g) . Its storage requires refrigeration (4°C) in airtight, light-protected containers to maintain stability . Structural features include two methoxy (-OCH₃) groups at positions 5 and 7 of the flavylium backbone, distinguishing it from non-methoxylated anthocyanidins .
Properties
CAS No. |
161773-50-8 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Synonyms |
DIMETHOXYAPIGENINIDIN, 5,7-(SH) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHOXYAPIGENINIDIN, 5,7-(SH) typically involves the methoxylation of apigeninidin. The reaction conditions often include the use of methanol as a solvent and a catalyst such as hydrochloric acid to facilitate the reaction . The process requires precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of DIMETHOXYAPIGENINIDIN, 5,7-(SH) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield . Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
DIMETHOXYAPIGENINIDIN, 5,7-(SH) undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
DIMETHOXYAPIGENINIDIN, 5,7-(SH) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of DIMETHOXYAPIGENINIDIN, 5,7-(SH) involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes . Additionally, it may interact with cellular signaling pathways, influencing gene expression and protein activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key distinctions between DIMETHOXYAPIGENINIDIN, 5,7-(SH) and analogous compounds:
Key Structural and Functional Differences:
Methoxylation vs. Hydroxylation :
- DIMETHOXYAPIGENINIDIN, 5,7-(SH) replaces hydroxyl (-OH) groups at positions 5 and 7 with methoxy (-OCH₃) groups, enhancing lipophilicity compared to Apigeninidin Chloride (hydroxylated at 5,7) . This modification may improve membrane permeability in cellular assays .
- DIOSMETIN (SH) retains a hydroxyl at 5,7 but adds a methoxy at 4', suggesting divergent antioxidant and receptor-binding profiles .
5,7-DIMETHOXYFLAVANONE adopts a flavanone structure (saturated C2-C3 bond), reducing planarity and altering interactions with enzymes like cytochrome P450 .
Applications in Research: DIMETHOXYAPIGENINIDIN, 5,7-(SH) is prioritized in cancer studies (e.g., tumor microenvironment screening at 1 µM) due to its stability and standardized purity . Non-methoxylated analogs like Apigeninidin Chloride are more common in plant biochemistry for analyzing natural pigment roles .
Pharmacological and Industrial Relevance
- Cancer Research : DIMETHOXYAPIGENINIDIN, 5,7-(SH) is used to target cancer stem cells at 1 µM concentrations, though mechanistic details remain under investigation . Its methoxylation may prolong half-life in biological systems compared to hydroxylated variants.
- Quality Control : The compound’s high purity (≥98%) ensures reliability in HPLC-based quantification, a critical factor for regulatory compliance in pharmaceutical development .
- Limitations: Unlike flavanones (e.g., 5,7-DIMETHOXYFLAVANONE), DIMETHOXYAPIGENINIDIN’s flavylium structure may limit solubility in aqueous media, necessitating DMSO or ethanol for dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
